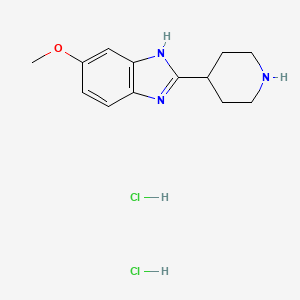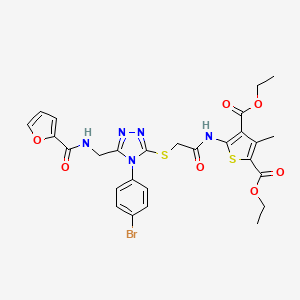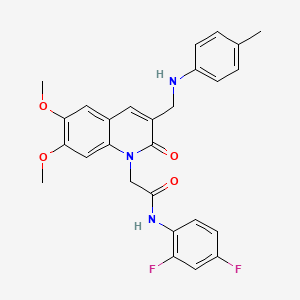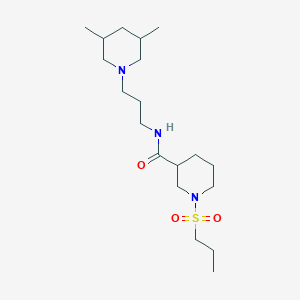![molecular formula C18H16N4O B2912046 (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-58-9](/img/structure/B2912046.png)
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique structure and promising properties.
Mécanisme D'action
The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the development or progression of diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have antibacterial properties and inhibit the growth of drug-resistant strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for drug development. Additionally, the compound has been shown to have potent biological activity, making it an excellent target for further research. However, one limitation is that the synthesis method of the compound is complex and requires specific conditions, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions in the study of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone. One direction is to further study the mechanism of action of the compound to better understand its potential uses in drug development. Another direction is to optimize the synthesis method of the compound to increase its availability for lab experiments. Additionally, the compound could be further studied for its potential use in the treatment of other diseases, such as viral infections or autoimmune disorders. Overall, the (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has promising potential for future scientific research and drug development.
Méthodes De Synthèse
The synthesis method of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves a series of chemical reactions. The starting materials for the synthesis are 4-bromoacetophenone and 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyridine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
The (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has various scientific research applications. It has been extensively studied for its potential use in the development of new drugs. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has also been studied for its potential use in the treatment of drug-resistant strains of bacteria.
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-7-17-15(12-22)11-19-13-20-17)14-3-5-16(6-4-14)21-8-1-2-9-21/h1-6,8-9,11,13H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYGWOYYJIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2911965.png)
![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)





![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)


![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)